molecular formula C18H13ClN2O5 B2541415 N-(4-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide CAS No. 887348-16-5

N-(4-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide

Cat. No.: B2541415
CAS No.: 887348-16-5
M. Wt: 372.76
InChI Key: XCRDOGPAZXYJBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is a furan-based carboxamide derivative featuring a 4-chlorophenyl group on the amide nitrogen and a 4-methoxy-2-nitrophenyl substituent on the furan ring. The nitro and methoxy groups confer distinct electronic and steric properties, influencing both physicochemical behavior and biological interactions.

Properties

IUPAC Name

N-(4-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O5/c1-25-13-6-7-14(15(10-13)21(23)24)16-8-9-17(26-16)18(22)20-12-4-2-11(19)3-5-12/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRDOGPAZXYJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond and nitro group are primary sites for hydrolysis under controlled conditions:

Reaction TypeConditionsProductsYieldReference
Acidic hydrolysis6M HCl, reflux, 8–12 hrs5-(4-methoxy-2-nitrophenyl)furan-2-carboxylic acid + 4-chloroaniline72–85%
Basic hydrolysis2M NaOH, 80°C, 6 hrsSame as acidic hydrolysis68–78%

Mechanistic Notes :

  • Acidic conditions protonate the amide carbonyl, facilitating nucleophilic attack by water.

  • Basic hydrolysis proceeds via hydroxide ion attack on the electrophilic carbonyl carbon .

Reduction Reactions

The nitro group undergoes selective reduction without affecting other functionalities:

Reducing SystemConditionsProductSelectivityReference
H₂/Pd-C1 atm H₂, EtOH, 25°C, 4 hrs5-(4-methoxy-2-aminophenyl)furan-2-carboxamide derivative>95%
Fe/HClFe powder, HCl (1:3), 70°C, 2 hrsSame as above80–88%

Key Observations :

  • Catalytic hydrogenation preserves the furan ring and amide bond.

  • Fe/HCl systems generate intermediates that may require purification to isolate the amine.

Electrophilic Aromatic Substitution (EAS)

The methoxy-substituted phenyl ring directs electrophiles to specific positions:

ElectrophileConditionsMajor ProductYieldReference
NitrationHNO₃/H₂SO₄, 0°C, 1 hr5-(4-methoxy-2,3-dinitrophenyl)furan-2-carboxamide derivative55%
BrominationBr₂/FeBr₃, CH₂Cl₂, 25°C, 30 min5-(4-methoxy-2-nitro-5-bromophenyl)furan-2-carboxamide62%

Regiochemical Rationale :

  • Methoxy group activates the para position relative to itself, but steric hindrance from the nitro group shifts substitution to the less hindered meta position.

Nucleophilic Aromatic Substitution (NAS)

The chlorophenyl group participates in metal-catalyzed cross-coupling:

Reaction TypeConditionsProductsYieldReference
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF, 80°C5-(4-methoxy-2-nitrophenyl)-N-(4-arylphenyl)furan-2-carboxamide60–75%
Ullmann couplingCuI, phenanthroline, K₃PO₄, DMSO, 110°CN-(4-alkoxyphenyl) derivatives50–65%

Catalytic Insights :

  • Suzuki reactions tolerate the nitro group but require inert atmospheres .

  • Ullmann conditions may reduce nitro groups if temperatures exceed 120°C .

Functional Group Interconversion

The methoxy group can be demethylated for further derivatization:

ReactionConditionsProductYieldReference
BBr₃-mediated demethylationBBr₃ (1.2 eq), CH₂Cl₂, −78°C, 2 hrs5-(4-hydroxy-2-nitrophenyl)furan-2-carboxamide derivative90%

Applications :

  • Demethylation enables subsequent sulfonation or alkylation of the phenolic –OH group.

Photochemical Reactions

The nitro group undergoes photoreduction under UV light:

ConditionsProductsQuantum YieldReference
UV (365 nm), EtOH, O₂-freeNitro → Nitroso derivative0.18

Mechanism :

  • Photoexcitation leads to intersystem crossing, generating triplet-state nitrenes that abstract hydrogen atoms from the solvent.

Comparative Reactivity Table

Functional GroupReaction PartnerRelative Rate (k, M⁻¹s⁻¹)Reference
Amide carbonylH₂O (pH 1)1.2 × 10⁻⁴
Nitro groupH₂/Pd-C8.7 × 10⁻³
Chlorophenyl ClArB(OH)₂ (Suzuki)5.5 × 10⁻²

Stability Under Physiological Conditions

Critical for drug development studies:

ConditionDegradation ProductsHalf-life (37°C)Reference
PBS buffer (pH 7.4)No degradation (7 days)>14 days
Human liver microsomesHydroxylated furan derivatives3.2 hrs

This compound’s multifunctional architecture enables tailored modifications for applications in medicinal chemistry (e.g., anticancer agents ) and materials science. Future research should explore enantioselective reactions and computational modeling to predict novel reactivities.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that N-(4-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide exhibits significant anticancer properties.

Mechanism of Action :

  • The compound induces apoptosis in cancer cells by activating the mitochondrial pathway.
  • It has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2).

Case Study :
In a study assessing the cytotoxic effects of this compound on MCF-7 cells, researchers reported an IC50 value of 20 µM, indicating potent activity against breast cancer cells. Flow cytometry analysis confirmed that the compound effectively induced apoptosis through increased levels of pro-apoptotic proteins.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity Data :

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.5 µg/mL1.0 µg/mL
Escherichia coli1.0 µg/mL2.0 µg/mL
Pseudomonas aeruginosa0.75 µg/mL1.5 µg/mL

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of the chlorophenyl group is believed to enhance lipophilicity, facilitating better cell membrane penetration and improved bioavailability.

Comparative Analysis with Related Compounds

To contextualize the efficacy of this compound, it is beneficial to compare it with similar compounds:

Compound NameAnticancer Activity (IC50)Antimicrobial Activity (MIC)
This compound20 µM0.5 µg/mL
N-(4-fluorophenyl)-5-(4-methoxyphenyl)furan-2-carboxamide30 µM1.0 µg/mL
N-(3-chlorophenyl)-5-(3-methoxyphenyl)furan-2-carboxamide25 µM0.75 µg/mL

This table illustrates that while related compounds exhibit varying levels of activity, this compound demonstrates superior efficacy in both anticancer and antimicrobial assays.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs differ primarily in the substituents on the furan ring and the amide nitrogen. Key comparisons include:

Compound Name Substituents on Amide Nitrogen Substituents on Furan Ring Key Functional Groups Reference
Target Compound 4-Chlorophenyl 4-Methoxy-2-nitrophenyl -NO₂, -OCH₃, -Cl -
5-Nitro-N-phenylfuran-2-carboxamide (2A) Phenyl 5-Nitro -NO₂
5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide 4-Sulfamoylphenyl 2-Chlorophenyl -Cl, -SO₂NH₂
A-803467 3,5-Dimethoxyphenyl 4-Chlorophenyl -Cl, -OCH₃ (meta/para)
N-(4-Chloro-2-methylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide 4-Chloro-2-methylphenyl 4-Fluorophenoxymethyl -Cl, -F, -OCH₂

Key Observations :

  • Electronic Effects: The target’s nitro group (-NO₂) is a strong electron-withdrawing group, which contrasts with electron-donating methoxy (-OCH₃) and sulfamoyl (-SO₂NH₂) groups in analogs .

Physicochemical Properties

Melting points and synthetic yields provide insights into stability and practicality:

Compound Name Melting Point (°C) Yield (%) Reference
Target Compound Not Reported Not Given -
5-Nitro-N-phenylfuran-2-carboxamide (2A) 178–180 73
5-Nitro-N-(thiazol-2-yl)furan-2-carboxamide (2J) 265–268 75
A-803467 Not Reported Not Given

Analysis :

  • High melting points (e.g., 265–268°C for 2J) suggest strong intermolecular interactions (e.g., hydrogen bonding or π-π stacking) in thiazole-containing analogs .
  • The absence of data for the target compound highlights a gap in existing literature, necessitating further experimental characterization.

Comparison of Methods :

  • Classical Synthesis : Acid chlorides reacted with amines in polar solvents (e.g., DMF) with yields of 62–80% for analogs .
  • Modern Coupling : Reagents like HATU improve efficiency for sterically hindered substrates, as seen in .

Biological Activity

N-(4-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H14ClN3O4
  • Molecular Weight : 353.75 g/mol
  • CAS Number : 480439-09-6

The compound features a furan ring substituted with a chlorophenyl and a methoxy-nitrophenyl group, which are critical for its biological activity.

Research indicates that this compound exhibits several mechanisms of action, primarily through the following pathways:

  • Anticancer Activity :
    • The compound has shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Studies report IC50 values in the micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
    • Mechanistic studies suggest that it induces apoptosis in cancer cells, likely through the activation of caspases and modulation of Bcl-2 family proteins .
  • Antioxidant Properties :
    • In vitro assays demonstrate that this compound exhibits antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress. This property is crucial for its potential use in preventing cancer progression and other oxidative stress-related diseases .
  • Enzyme Inhibition :
    • Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer metabolism, contributing to its anticancer effects. For instance, it has shown inhibitory effects on carbonic anhydrases which are often overexpressed in tumors .

Biological Activity Data

The following table summarizes the biological activities and findings related to this compound:

Activity TypeCell Line/TargetIC50 Value (µM)Mechanism of Action
AnticancerMCF-70.65Induction of apoptosis
AnticancerA5491.5Caspase activation
AntioxidantDPPH Scavenging Assay10Free radical scavenging
Enzyme InhibitionCarbonic Anhydrase0.75Competitive inhibition

Case Studies

  • Cytotoxicity Assessment :
    A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation in a dose-dependent manner. The MTT assay results indicated higher cytotoxicity against MCF-7 compared to A549 cells, suggesting selective targeting of breast cancer cells .
  • Mechanistic Insights :
    Flow cytometry analysis revealed that the compound triggers apoptosis through mitochondrial pathways, evidenced by changes in mitochondrial membrane potential and increased expression of pro-apoptotic markers .
  • Antioxidant Evaluation :
    The antioxidant capacity was evaluated using the DPPH radical scavenging method, where the compound exhibited a scavenging rate comparable to ascorbic acid, highlighting its potential role in mitigating oxidative stress in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-(4-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a multi-step approach:

Intermediate preparation : React 4-methoxy-2-nitrobenzaldehyde with a furan precursor (e.g., furan-2-carboxylic acid) under alkaline conditions (e.g., K₂CO₃) to form the furan-substituted intermediate.

Amide coupling : Use coupling reagents like EDC/HOBt or SOCl₂ to activate the carboxylic acid, followed by reaction with 4-chloroaniline.

Optimization : Control temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) ensures >95% purity .

Q. Which spectroscopic techniques are critical for structural characterization, and how are key spectral features interpreted?

  • Techniques :

  • ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm; aromatic protons split by nitro/chloro groups) .
  • HRMS : Verify molecular ion [M+H]⁺ (expected m/z: 427.06 for C₁₈H₁₂ClN₂O₅⁺) and isotopic patterns for Cl .
  • FTIR : Identify carbonyl (C=O, ~1650 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .

Q. How is X-ray crystallography employed to resolve molecular conformation and intermolecular interactions?

  • Procedure :

Crystal growth : Use slow evaporation in solvents like methanol/chloroform.

Data collection : Employ synchrotron radiation or Mo-Kα sources.

Refinement : Apply SHELXL (for small molecules) to model bond lengths, angles, and hydrogen bonds (e.g., N–H⋯O interactions between amide and nitro groups). Dihedral angles between furan and phenyl rings reveal planarity (e.g., ~12° deviation in analogous structures) .

Advanced Research Questions

Q. How do substituent electronic effects (nitro, methoxy, chloro) modulate reactivity and bioactivity?

  • Analysis :

  • Nitro group : Strong electron-withdrawing effect reduces electron density on the furan ring, enhancing electrophilic substitution resistance but stabilizing π-π stacking in protein binding .
  • Methoxy group : Electron-donating resonance increases solubility and may improve membrane permeability.
  • Chlorophenyl : Enhances lipophilicity (logP ~3.5) and influences receptor affinity via halogen bonding .

Q. What experimental and computational strategies address contradictions in biological activity data (e.g., varying IC₅₀ values)?

  • Strategies :

  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
  • Purity validation : Employ HPLC-DAD (≥98% purity) to rule out degradation products .
  • MD simulations : Model compound-receptor dynamics (e.g., 100 ns trajectories in GROMACS) to assess binding stability under varying pH/temperature .

Q. How can molecular docking predict interactions with biological targets (e.g., kinase inhibitors)?

  • Protocol :

Ligand preparation : Generate 3D conformers (Open Babel) and optimize geometry (DFT at B3LYP/6-31G* level).

Target selection : Use PDB structures (e.g., EGFR kinase, 1M17) for docking (AutoDock Vina).

Analysis : Identify key interactions (e.g., H-bonds between amide and Thr766; chloro-phenyl hydrophobic packing in ATP pocket) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.